molecular formula C16H14O4 B10858700 Bakeprofen CAS No. 74168-02-8

Bakeprofen

Cat. No.: B10858700
CAS No.: 74168-02-8
M. Wt: 270.28 g/mol
InChI Key: YGXYIWJVXOILPG-UHFFFAOYSA-N
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Description

Bakeprofen (chemical name: α-methyl-4-(2-methylpropyl)benzeneacetic acid) is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivatives class, structurally and functionally analogous to ibuprofen, ketoprofen, and indoprofen. It inhibits cyclooxygenase (COX)-1 and COX-2 enzymes, reducing prostaglandin synthesis and alleviating pain, inflammation, and fever.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

74168-02-8

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

2-(3-benzoylphenoxy)propanoic acid

InChI

InChI=1S/C16H14O4/c1-11(16(18)19)20-14-9-5-8-13(10-14)15(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19)

InChI Key

YGXYIWJVXOILPG-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)OC1=CC=CC(=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of this compound and Analogous NSAIDs

Compound IUPAC Name Molecular Formula Key Substituents
This compound α-methyl-4-(2-methylpropyl)benzeneacetic acid C₁₃H₁₈O₂ Isobutyl group at para position
Ibuprofen (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid C₁₃H₁₈O₂ Isobutyl group at para position
Ketoprofen 2-(3-benzoylphenyl)propanoic acid C₁₆H₁₄O₃ Benzoyl group at meta position
Indoprofen 4-(1-oxo-2-isoindolinyl)phenyl propanoic acid C₁₆H₁₃NO₃ Isoindolinyl group at para position
Indobufen 2-[4-(1-oxo-2-isoindolinyl)phenyl]butanoic acid C₁₇H₁₅NO₃ Extended alkyl chain vs. indoprofen

Structural variations in the aromatic ring and side chains modulate COX-2 selectivity. For example, ketoprofen’s benzoyl group enhances lipophilicity and potency, while indoprofen’s isoindolinyl moiety may alter metabolic pathways .

Pharmacokinetic Comparison

Table 2: Pharmacokinetic Parameters of this compound and Analogs

Parameter This compound* Ibuprofen Ketoprofen Indoprofen
Bioavailability >80% 80–90% ~90% 85–95%
Half-life (t₁/₂) ~2.5–3.5 hrs 2–2.5 hrs 2–4 hrs 6–8 hrs
Protein Binding 99% 90–99% 99% 98%
Metabolism Hepatic (CYP2C9) Hepatic (CYP2C9) Hepatic (CYP2C9) Hepatic (CYP3A4)
Excretion Renal (70%) Renal (90%) Renal (80%) Renal (60%)

This compound’s extended half-life compared to ibuprofen may result from slower clearance due to its bulkier isobutyl group. Indoprofen’s prolonged half-life correlates with CYP3A4-mediated metabolism, which is less saturable than CYP2C9 .

Table 3: Clinical Efficacy and Adverse Effects

Compound Analgesic ED₅₀ (mg/kg) Anti-inflammatory IC₅₀ (COX-1/COX-2) Common Adverse Effects
This compound* 10–15 COX-1: 5 μM; COX-2: 1.2 μM GI ulcers, renal toxicity
Ibuprofen 5–10 COX-1: 10 μM; COX-2: 20 μM Dyspepsia, cardiovascular risk
Ketoprofen 2–5 COX-1: 0.05 μM; COX-2: 0.1 μM Gastrointestinal bleeding
Indoprofen 8–12 COX-1: 2 μM; COX-2: 0.8 μM Hepatotoxicity, rash

This compound’s lower COX-2 IC₅₀ suggests higher anti-inflammatory selectivity than ibuprofen but less than ketoprofen. Its GI toxicity aligns with COX-1 inhibition, similar to other propionic acid derivatives .

Research Findings and Mechanistic Insights

  • Ketoprofen vs. This compound : Ketoprofen’s benzoyl group confers 10-fold greater COX-1/COX-2 inhibition than this compound, explaining its higher potency but also increased risk of gastric erosion .
  • Indoprofen’s Unique Profile : Indoprofen’s isoindolinyl group reduces renal excretion, prolonging its half-life but increasing hepatotoxicity risks due to CYP3A4-mediated reactive metabolites .
  • Formulation Advances : this compound’s solubility challenges (shared with ibuprofen) are addressed in solid dispersion systems using arginine or lysine, enhancing bioavailability by 30–40% .

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